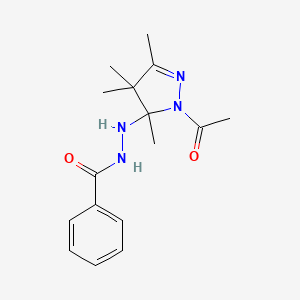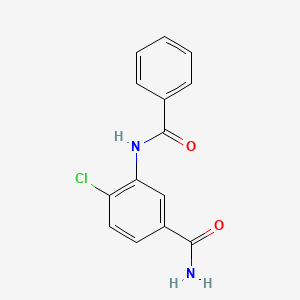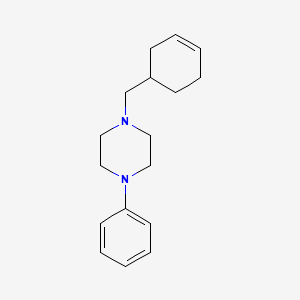![molecular formula C14H17BrN2O3S B5217692 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene](/img/structure/B5217692.png)
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene is an organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, a bromine atom, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine hydrate.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) and bases (e.g., potassium carbonate) in polar solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and ligands in the presence of bases (e.g., potassium phosphate) and solvents (e.g., toluene, ethanol).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl or alkyl-aryl derivatives.
Scientific Research Applications
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the bromine atom and pyrazole ring can participate in π-π stacking and halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used as a building block in organic synthesis.
4-Bromo-1-propoxybenzene: A brominated aromatic compound with applications in organic synthesis.
Sulfonyl Pyrazoles: A class of compounds with similar sulfonyl and pyrazole functionalities.
Uniqueness
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group enhances its solubility and stability, while the bromine atom allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGGNISNPSWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)

![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)
![1-[(3-acetylphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide](/img/structure/B5217676.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)


![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
